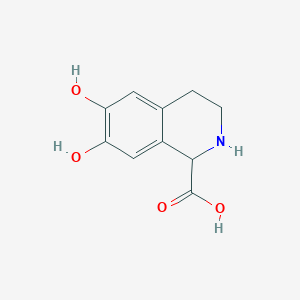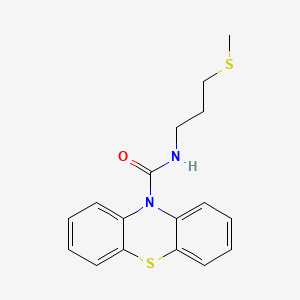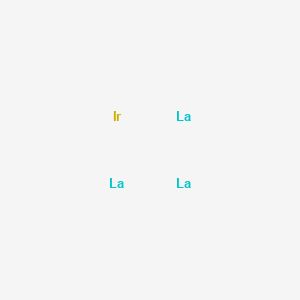![molecular formula C12H18O2 B14646058 Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- CAS No. 56636-80-7](/img/structure/B14646058.png)
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- is an organic compound with the molecular formula C11H16O. It is also known by its IUPAC name, 1-[(1,1-dimethylethoxy)methyl]-4-methoxybenzene. This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a 1,1-dimethylethoxy methyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- typically involves the reaction of 4-methoxybenzyl alcohol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the tert-butyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- depends on the specific chemical reactions it undergoes. In general, the compound interacts with molecular targets through its functional groups, such as the methoxy and tert-butyl groups. These interactions can involve nucleophilic or electrophilic attack, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (1,1-dimethylethoxy)-: Similar structure but lacks the methoxy group.
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-: Similar structure with a methyl group instead of a methoxy group.
Benzene, 1-(1,1-dimethylethoxy)-4-methyl-: Similar structure with a methyl group at the para position.
Uniqueness
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- is unique due to the presence of both the methoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
CAS-Nummer |
56636-80-7 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-methoxy-4-[(2-methylpropan-2-yl)oxymethyl]benzene |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)14-9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
NFQFZBVGVVLUJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


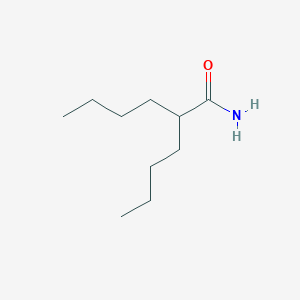
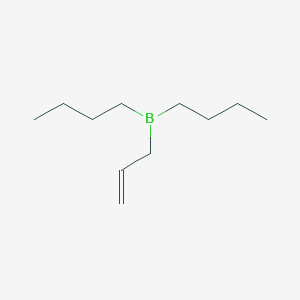
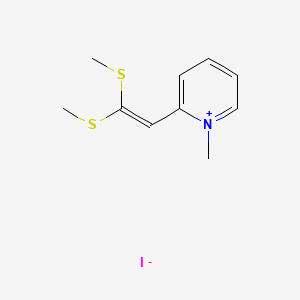
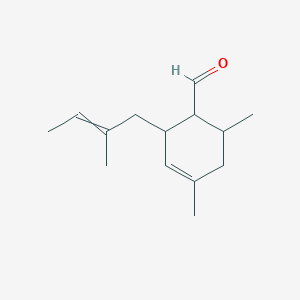

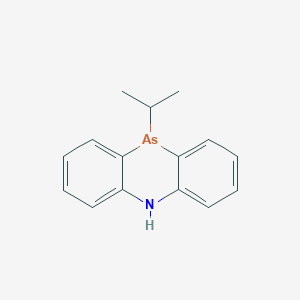
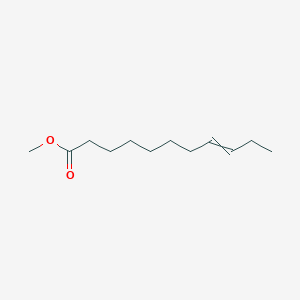
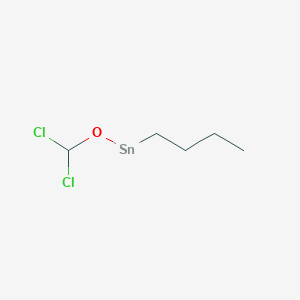
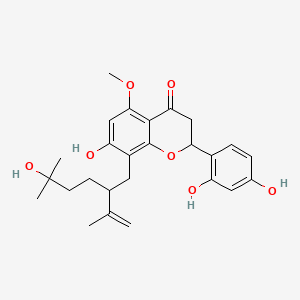
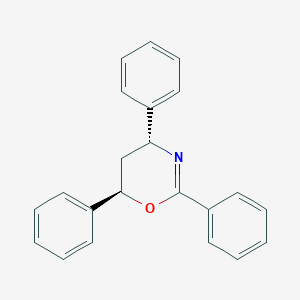
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)
